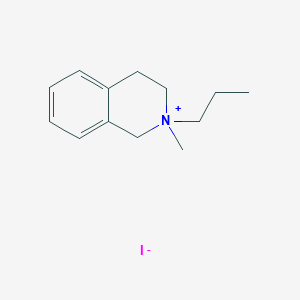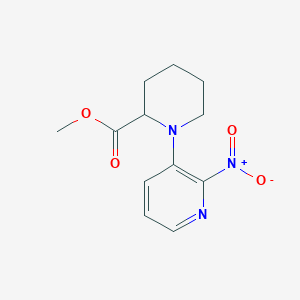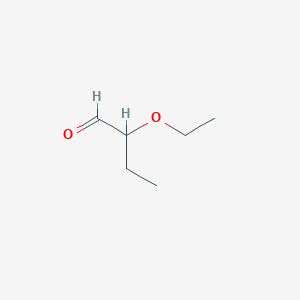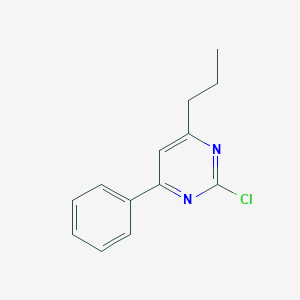
2-Chloro-4-phenyl-6-propylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-phenyl-6-propylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-phenyl-6-propylpyrimidine typically involves the reaction of 2-chloropyrimidine with phenyl and propyl substituents. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom in 2-chloropyrimidine is replaced by a phenyl group under acidic conditions . Another approach involves the use of organolithium reagents to introduce the phenyl and propyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-phenyl-6-propylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Formation of Hydrazones and Oximes: Reacts with hydrazine and hydroxylamine to form hydrazones and oximes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organolithium compounds and strong acids.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Typically, oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Scientific Research Applications
2-Chloro-4-phenyl-6-propylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenyl-6-propylpyrimidine involves its interaction with specific molecular targets. For instance, pyrimidine derivatives are known to inhibit enzymes like cyclooxygenase (COX) and prostaglandin E2 (PGE2), which are involved in inflammatory processes . The compound may also interact with nucleic acids and proteins, affecting cellular functions .
Comparison with Similar Compounds
2-Chloro-4-propylpyrimidine: Lacks the phenyl group, making it less complex.
2-Chloro-4,6-dimethylpyrimidine: Contains two methyl groups instead of phenyl and propyl groups.
2-Chloro-4-aminopyridine: Contains an amino group instead of phenyl and propyl groups.
Uniqueness: 2-Chloro-4-phenyl-6-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and propyl groups enhances its potential for diverse applications in various fields .
Properties
CAS No. |
89967-23-7 |
|---|---|
Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
2-chloro-4-phenyl-6-propylpyrimidine |
InChI |
InChI=1S/C13H13ClN2/c1-2-6-11-9-12(16-13(14)15-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3 |
InChI Key |
WOYPUNQDTCLSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B14398061.png)
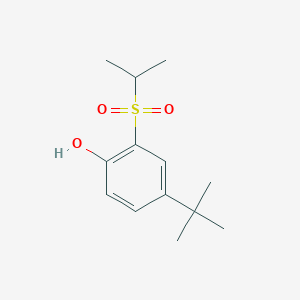
![6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14398071.png)
![4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid](/img/structure/B14398072.png)
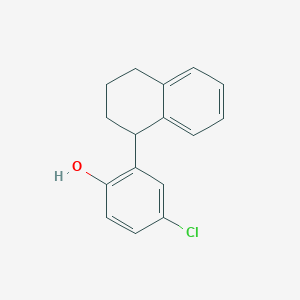
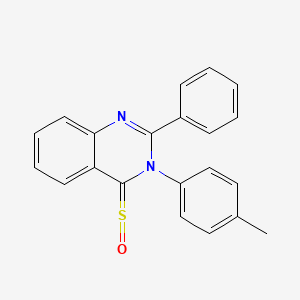
![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
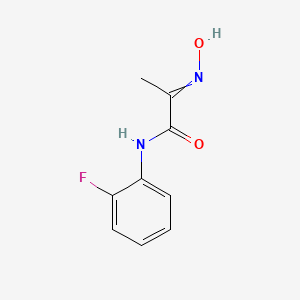
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)
